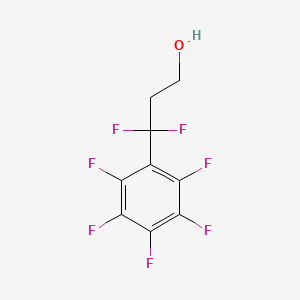![molecular formula C12H16FNO4S B13556481 tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate: is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)-3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
- tert-butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
- tert-butyl chlorosulfonylcarbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C12H16FNO4S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
WFNUYSLGZHSDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)







![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)


